molecular formula C23H27ClN4O2 B12026095 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

Cat. No.: B12026095
M. Wt: 426.9 g/mol
InChI Key: WEYIRIOKMYHINH-RQTKGAAPSA-N
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Description

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H27ClN4O2 and a molecular weight of 426.95 g/mol This compound is known for its unique structural features, which include a piperazine ring, a chlorobenzyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H27ClN4O2

Molecular Weight

426.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H27ClN4O2/c1-30-22-11-5-3-7-19(22)9-6-12-25-26-23(29)18-28-15-13-27(14-16-28)17-20-8-2-4-10-21(20)24/h2-12H,13-18H2,1H3,(H,26,29)/b9-6+,25-12+

InChI Key

WEYIRIOKMYHINH-RQTKGAAPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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